1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one 1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 2549056-47-3
VCID: VC11841167
InChI: InChI=1S/C24H21NO3S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25(15-19-6-4-3-5-7-19)22-13-10-18(2)14-21(22)24(23)26/h3-14,16H,15H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4
Molecular Formula: C24H21NO3S
Molecular Weight: 403.5 g/mol

1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

CAS No.: 2549056-47-3

Cat. No.: VC11841167

Molecular Formula: C24H21NO3S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one - 2549056-47-3

Specification

CAS No. 2549056-47-3
Molecular Formula C24H21NO3S
Molecular Weight 403.5 g/mol
IUPAC Name 1-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one
Standard InChI InChI=1S/C24H21NO3S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25(15-19-6-4-3-5-7-19)22-13-10-18(2)14-21(22)24(23)26/h3-14,16H,15H2,1-2H3
Standard InChI Key DJLUQWNSOVBTTE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinolin-4-one core fused with a benzene ring (positions 1–8) and a pyridone ring (positions 1, 2, 3, 4). Key substituents include:

  • Position 1: Benzyl group (C₆H₅CH₂)

  • Position 3: 4-Methylbenzenesulfonyl group (Tosyl, CH₃C₆H₄SO₂)

  • Position 6: Methyl group (CH₃)

The IUPAC name is 1-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one, and its SMILES notation is CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 .

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₂₄H₂₁NO₃S
Molecular Weight403.5 g/mol
PubChem CID154884242
Topological Polar Surface74.8 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthetic Pathways

General Strategies

Quinolin-4-one derivatives are typically synthesized via:

  • Palladium-Catalyzed Cross-Coupling: As demonstrated in PMC6359680 , Pd-mediated Heck or Buchwald-Hartwig reactions enable aryl-aryl bond formation.

  • Sulfonylation: Introduction of the tosyl group using 4-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or triethylamine) .

  • Cyclization: Knoevenagel condensation followed by intramolecular cyclization to form the quinoline core .

Proposed Synthesis for Target Compound

  • Starting Material: 6-Methyl-1,4-dihydroquinolin-4-one.

  • Benzylation: React with benzyl bromide under basic conditions (e.g., NaH/DMF) to introduce the benzyl group at position 1.

  • Sulfonylation: Treat with TsCl in dichloromethane (DCM) and pyridine to install the tosyl group at position 3 .

  • Purification: Column chromatography (hexane/ethyl acetate) yields the final product.

Key Reaction Conditions:

  • Benzylation: 0°C to room temperature, 12 hours.

  • Sulfonylation: 0°C, 2 hours .

Applications in Drug Development

Lead Optimization

  • Structural Modifications:

    • Replace benzyl with heteroaryl groups to enhance solubility.

    • Introduce fluorine at position 8 to improve metabolic stability .

Target Indications

  • Oncology: MMP-13-overexpressing tumors (e.g., breast, colon).

  • Inflammation: Rheumatoid arthritis via MMP inhibition .

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